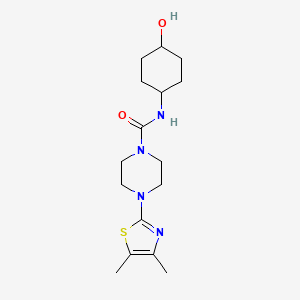![molecular formula C15H21ClN2O2 B6636742 3-(2-Chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea](/img/structure/B6636742.png)
3-(2-Chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as "CCMI" and has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of CCMI is not fully understood. However, it has been proposed that CCMI may act by inhibiting the activity of certain enzymes, including protein kinases and phosphatases. CCMI has also been shown to modulate the activity of certain signaling pathways, including the MAPK/ERK pathway.
Biochemical and Physiological Effects:
CCMI has been found to have various biochemical and physiological effects. In cancer cells, CCMI has been shown to induce apoptosis and inhibit cell proliferation. In neurons, CCMI has been found to protect against oxidative stress and excitotoxicity. In immune cells, CCMI has been shown to modulate cytokine production and immune cell activation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CCMI in lab experiments is its potential therapeutic applications in various fields. However, there are also limitations associated with using CCMI, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on CCMI. One area of research is the development of more efficient synthesis methods for CCMI. Another area of research is the exploration of CCMI's potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. Additionally, further studies are needed to elucidate the mechanism of action of CCMI and to investigate its potential toxicity at high concentrations.
Synthesemethoden
The synthesis of CCMI has been achieved using various methods, including the reaction of 2-chloro-3-methylphenyl isocyanate with 2-hydroxycyclopentylmethanol in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then treated with methylamine to yield CCMI. The yield of CCMI using this method is typically around 50%.
Wissenschaftliche Forschungsanwendungen
CCMI has been found to have potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, CCMI has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neuroscience, CCMI has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In immunology, CCMI has been shown to modulate immune responses and may be useful in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
3-(2-chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-10-5-3-7-12(14(10)16)17-15(20)18(2)9-11-6-4-8-13(11)19/h3,5,7,11,13,19H,4,6,8-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJSKVDZINRTRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N(C)CC2CCCC2O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Ethylpiperidin-1-yl)-[2-[2-(4-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636659.png)
![(2-Ethylpiperidin-1-yl)-[2-(2-methyl-2,3-dihydroindol-1-yl)pyridin-4-yl]methanone](/img/structure/B6636671.png)





![[2-[2-(2-Methoxyphenyl)ethylamino]-6-methylpyrimidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B6636715.png)
![N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B6636717.png)
![[6-[2-(2-Methoxyphenyl)ethylamino]pyrimidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B6636721.png)
![Azepan-1-yl-[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]methanone](/img/structure/B6636722.png)
![2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol](/img/structure/B6636750.png)

![2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide](/img/structure/B6636760.png)